molecular formula C22H21ClN4O6S2 B11223123 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B11223123
M. Wt: 537.0 g/mol
InChI Key: MZIVJFFZDLFISE-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE is a complex organic compound with a molecular formula of C20H19ClN4O5S2. This compound is known for its unique structural features, which include a thienopyrazole core and sulfonamide functionalities. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the thienopyrazole core.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thienopyrazole core can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The thienopyrazole core may interact with various proteins, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds include other thienopyrazole derivatives and sulfonamide-containing molecules. Compared to these, N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds include:

Properties

Molecular Formula

C22H21ClN4O6S2

Molecular Weight

537.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C22H21ClN4O6S2/c23-16-3-5-17(6-4-16)27-21(19-13-34(29,30)14-20(19)25-27)24-22(28)15-1-7-18(8-2-15)35(31,32)26-9-11-33-12-10-26/h1-8H,9-14H2,(H,24,28)

InChI Key

MZIVJFFZDLFISE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)Cl

Origin of Product

United States

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